Betrixaban hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

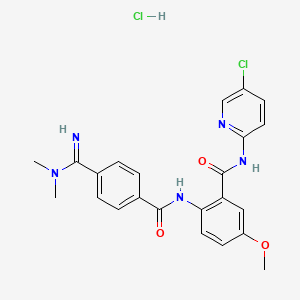

C23H23Cl2N5O3 |

|---|---|

Molecular Weight |

488.4 g/mol |

IUPAC Name |

N-(5-chloro-2-pyridinyl)-2-[[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino]-5-methoxybenzamide;hydrochloride |

InChI |

InChI=1S/C23H22ClN5O3.ClH/c1-29(2)21(25)14-4-6-15(7-5-14)22(30)27-19-10-9-17(32-3)12-18(19)23(31)28-20-11-8-16(24)13-26-20;/h4-13,25H,1-3H3,(H,27,30)(H,26,28,31);1H |

InChI Key |

ZLQLCRUMXURJFC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Synthesis and Purification of Betrixaban

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betrixaban is a potent, orally bioavailable, and selective direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1][2] It is used for the prevention of venous thromboembolism (VTE).[2][3] Chemically named N-(5-chloropyridin-2-yl)-2-((4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, its synthesis involves multi-step processes that have been refined over the years to improve yield, purity, and industrial scalability while reducing the use of hazardous reagents.[1][4] This guide provides an in-depth overview of the primary synthetic routes, detailed experimental protocols, purification strategies, and analytical characterization of Betrixaban.

Synthetic Pathways

Several synthetic strategies for Betrixaban have been reported, each with distinct advantages and challenges. The core of the synthesis typically involves the coupling of three key fragments: 2-amino-5-chloropyridine, a substituted benzoic acid derivative, and a 4-cyanobenzoyl or 4-(N,N-dimethylcarbamimidoyl)benzoyl moiety.

Route 1: Early Approach via Nitro Reduction

An initial approach reported by Kanter et al. in 2008 starts from 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine.[1] This route is characterized by an early-stage amidation followed by a nitro group reduction, which can sometimes lead to dechlorinated impurities that are difficult to separate from the final product.[1]

Caption: Early synthetic route for Betrixaban.

Route 2: Convergent Synthesis using a Condensation Agent

A more convergent approach was reported by Pandey et al. in 2011.[1] This method involves the synthesis of two key intermediates, 2-amino-N-(5-chloro-2-pyridyl)-5-methoxybenzamide and 4-(N,N'-dimethylformamidino)benzoic acid hydrochloride, which are then coupled using a condensation agent like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI). This route offers better control and potentially higher purity.[1]

Caption: Convergent synthesis of Betrixaban via EDCI coupling.

Route 3: Scalable Approach with Tosyl Protection

A recent, scalable synthesis developed in 2020 utilizes a tosyl protecting group for the amidine functionality.[2][5] This strategy allows for effective isolation of intermediates and employs cost-effective amide formation reactions. The use of 2-methyltetrahydrofuran (2-MeTHF) as a solvent for both reaction and extraction streamlines the process, leading to a high overall yield and purity.[2][5]

Caption: Scalable Betrixaban synthesis using a tosyl protecting group.

Experimental Protocols

The following are representative experimental protocols for key transformations in the synthesis of Betrixaban.

Protocol 1: Synthesis of N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide (Intermediate)

This protocol avoids hazardous reagents like phosphorus oxychloride by using EDCI and N-hydroxysuccinimide (NHS) for the amidation.[4]

-

Activation: To a reaction vessel, add 5-methoxy-2-nitrobenzoic acid (1.0 eq.), N-hydroxysuccinimide (1.3 eq.), and EDC hydrochloride (1.3 eq.).

-

Solvent Addition: Add N,N-dimethylformamide (DMF) as the solvent.

-

Reaction: Stir the mixture at 25°C for 1 hour to activate the carboxylic acid.

-

Amidation: Add 2-amino-5-chloropyridine (1.3 eq.) to the mixture and continue stirring until the reaction is complete (monitored by TLC).

-

Crystallization: Add water to the reaction mixture to precipitate the product. Cool the suspension to 5°C and stir for 8 hours.

-

Isolation: Filter the solid, wash the filter cake sequentially with water and ethanol.

-

Drying: Dry the product under vacuum at 40°C.

Protocol 2: Synthesis of Betrixaban from Cyano Precursor

This procedure details the final step of converting the cyano intermediate to the dimethylamidine moiety of Betrixaban.

-

Reagent Preparation: Prepare a solution of dimethylaminomagnesium chloride (excess) in liquefied dimethylamine.

-

Reaction Setup: In a separate flask, add the cyano precursor, N-(5-chloro-2-pyridyl)-2-(4-cyanobenzoylamino)-5-methoxybenzamide (1.0 eq.), and cool to 0-5°C.

-

Addition: Slowly add the dimethylaminomagnesium chloride solution to the precursor suspension while maintaining the temperature.

-

Reaction: After the addition, allow the reaction to warm to 10-15°C.

-

Quenching: Add an aqueous solution of sodium carbonate and sodium bicarbonate to quench the reaction. Stir for 1 hour.

-

Isolation: Filter the resulting solid.

-

Purification: Slurry the solid with methanol twice and then dry to obtain Betrixaban.[6]

Protocol 3: Deprotection of Tosyl-Protected Betrixaban (Route 3)

This is the final step in the scalable synthesis route.[2]

-

Reaction Setup: Dissolve tosyl-protected Betrixaban (1.0 eq.) in methanol under a nitrogen atmosphere.

-

Deprotection: Add trifluoroacetic acid (TFA, 3.0 eq.) at 5°C and stir the mixture for 12 hours at room temperature.

-

Neutralization: To the resulting white precipitate, add an aqueous solution of sodium bicarbonate.

-

Extraction: Stir the mixture for 30 minutes, filter, and take the wet solid into 2-MeTHF.

-

Purification: Heat the slurry to reflux (80°C) for 2 hours, then cool to room temperature.

-

Isolation: Filter the solid and dry under vacuum to afford pure Betrixaban.[2]

Data Presentation

Quantitative data from various synthetic routes are summarized below for comparison.

Table 1: Key Intermediates in Betrixaban Synthesis

| Compound Name | CAS Number | Role |

| 5-Methoxy-2-nitrobenzoic acid | 1882-69-5 | Starting Material |

| 2-Amino-5-chloropyridine | 1072-98-6 | Starting Material |

| 4-Cyanobenzoic acid | 619-65-8 | Starting Material |

| N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide | - | Intermediate |

| 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide | 1183836-56-7 | Intermediate |

| 4-[(Dimethylamino)iminomethyl]benzoic acid monohydrochloride | 210963-78-3 | Intermediate |

Data sourced from various chemical suppliers and literature.

Table 2: Comparison of Yield and Purity from Different Synthetic Protocols

| Step/Protocol | Key Reagents | Yield (%) | Purity (HPLC, %) | Reference |

| Intermediate Synthesis (Protocol 1) | EDC-HCl, NHS, DMF | 93.3 | 99.3 | [4] |

| Final Step (Protocol 2) | Dimethylaminomagnesium chloride | 90.6 | 99.6 | [6] |

| Scalable Route (Route 3) | Tosyl protection/deprotection | 38 (overall) | >98 | [2][5] |

| Improved Final Step | EDC-HCl | 89.1 | 97.6 | [7] |

Purification and Crystallization

The final purity of Betrixaban is critical for its use as an active pharmaceutical ingredient (API). Purification typically involves crystallization.

Crystallization of Betrixaban Free Base

Crude Betrixaban can be purified by recrystallization or slurrying in suitable solvents like methanol or acetone.[6][8] One reported method involves:

-

Addition of the crude product to a mixed solvent system (e.g., dichloromethane and methanol).

-

Concentration to remove the solvent, yielding crude Betrixaban.

-

Washing the crude product with a solvent like tetrahydrofuran (THF) to remove impurities.[9]

Formation and Crystallization of this compound

This compound can be formed by treating the free base with hydrochloric acid. The salt form often possesses different solubility and stability properties.[1]

Formation of Crystalline Polymorphs

Betrixaban can exist in different crystalline forms, or polymorphs. For instance, Betrixaban maleate has at least two identified polymorphs (Form I and Form II).[10] Form II is reported to be thermodynamically more stable and can be reliably manufactured by crystallization at higher temperatures (e.g., 45-60°C) from a water/ethanol mixture, often with the use of seed crystals.[10] The choice of solvent is crucial, as different solvents can lead to the formation of solvates, such as a dimethyl sulfoxide (DMSO) solvate of Betrixaban maleate.[11]

Caption: General workflow for the purification of Betrixaban.

Analytical Methods for Purity Determination

The purity of Betrixaban and its intermediates is typically assessed using High-Performance Liquid Chromatography (HPLC).

-

RP-HPLC: Reversed-phase HPLC (RP-HPLC) is the most common method. A typical system might use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[7][8][12][13]

-

Detection: UV detection is commonly employed, with wavelengths around 229 nm or 290 nm being suitable for Betrixaban.[14]

-

Validation: HPLC methods are validated for specificity, linearity, precision, accuracy, and robustness to ensure reliable quantification of Betrixaban and its impurities, such as dechlorinated or monomethylamine byproducts.[7][13]

Spectroscopic methods like UV-Vis spectrophotometry can also be used for quantification in pure form or simple formulations.[14]

Conclusion

The synthesis of Betrixaban has evolved from initial linear routes with harsh reagents to more sophisticated, convergent, and scalable strategies. Modern approaches, such as the one employing a tosyl-protected intermediate, offer high yields, excellent purity, and a more favorable environmental profile. The purification of Betrixaban, particularly the control of its crystalline form, is a critical step in ensuring the quality and stability of the final active pharmaceutical ingredient. The detailed protocols and comparative data presented in this guide offer a valuable resource for chemists and pharmaceutical scientists involved in the development and manufacturing of this important anticoagulant.

References

- 1. Page loading... [guidechem.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN107778224B - Preparation method of betrixaban intermediate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Betrixaban synthesis - chemicalbook [chemicalbook.com]

- 7. CN113620869A - Preparation method of betrixaban - Google Patents [patents.google.com]

- 8. API SYNTHESIS INTERNATIONAL: BETRIXABAN [apisynthesisint.blogspot.com]

- 9. CN106831553A - The preparation method of betrixaban or its analog - Google Patents [patents.google.com]

- 10. US8946269B2 - Crystalline forms of a factor Xa inhibitor - Google Patents [patents.google.com]

- 11. US20200317616A1 - Crystalline Form of Betrixaban Maleate - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. sciencescholar.us [sciencescholar.us]

- 14. Development of three ecological spectroscopic methods for analysis of betrixaban either alone or in mixture with lercanidipine: greenness assessment - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Betrixaban

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betrixaban is a direct oral anticoagulant that selectively and reversibly inhibits Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] By targeting FXa, betrixaban effectively reduces thrombin generation and subsequent fibrin clot formation, without directly affecting platelet aggregation.[1] This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of betrixaban, summarizing key data from various animal models and detailing the experimental protocols used in its evaluation.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed preclinical pharmacokinetic parameters for betrixaban across multiple species are not extensively available in the public domain. The following table summarizes the known information, primarily derived from human studies, which provides a contextual basis for its preclinical profile.

Table 1: Summary of Pharmacokinetic Properties of Betrixaban

| Parameter | Human Data | Preclinical Data (Species-Specific) | Source(s) |

| Time to Peak (Tmax) | 3-4 hours | Not Available | [2] |

| Bioavailability | 34% | Not Available | [2] |

| Plasma Protein Binding | ~60% | Not Available | [3] |

| Volume of Distribution (Vd) | ~32 L/kg | Not Available | [3] |

| Terminal Half-life (t1/2) | 19-27 hours | Long half-life noted in preclinical development | [2][4] |

| Metabolism | Minimal, not a substrate for major CYP enzymes | Minimal hepatic metabolism | [2] |

| Excretion | Primarily unchanged in bile (feces); ~11% in urine | Primarily biliary excretion | [2] |

Pharmacodynamics: In Vitro and In Vivo Efficacy

Betrixaban has demonstrated potent and selective inhibition of Factor Xa and significant antithrombotic efficacy in a range of preclinical models.

In Vitro Activity

Table 2: In Vitro Inhibition of Factor Xa by Betrixaban

| Parameter | Value | Source(s) |

| Ki (Factor Xa) | 0.117 nM | [3] |

| IC50 (Factor Xa) | 1.5 nM | [3] |

In Vivo Efficacy in Thrombosis Models

Betrixaban has shown dose-dependent antithrombotic effects in various well-established animal models of venous and arterial thrombosis.

Table 3: In Vivo Efficacy of Betrixaban in Preclinical Thrombosis Models

| Animal Model | Dosing | Key Findings | Source(s) |

| Rabbit Vena Cava Thrombosis | 3 mg/kg | 76% inhibition of thrombus mass (compared to 96% with enoxaparin 1.6 mg/kg) | [3] |

| Rodent Ferric Chloride Carotid Artery Thrombosis | 19.1 mg/kg | 90% patency (compared to 70% with enoxaparin 7.6 mg/kg and 80% with clopidogrel 3 mg/kg/d) | [3] |

| Baboon Arteriovenous (AV) Shunt Thrombosis | 0.05 - 0.49 mg/kg | 30-90% dose-dependent inhibition of ¹¹¹In-labeled platelet deposition | [3] |

Ex Vivo Anticoagulant Effects

The anticoagulant activity of betrixaban has been assessed using standard coagulation assays in plasma from various species.

Table 4: Ex Vivo Anticoagulant Activity of Betrixaban (Concentration to Double Clotting Time)

| Coagulation Assay | Rat Plasma | Rabbit Plasma | Baboon Plasma | Human Plasma | Source(s) |

| Prothrombin Time (PT) | 8.9 µM | 1.6 µM | 1.0 µM | 0.4 µM | [3] |

| Activated Partial Thromboplastin Time (aPTT) | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are crucial for the interpretation and replication of the findings.

Rabbit Vena Cava Thrombosis Model

This model is designed to evaluate the efficacy of antithrombotic agents in preventing venous thrombosis.

-

Animal Preparation: New Zealand White rabbits are anesthetized. The abdominal vena cava is surgically exposed.

-

Thrombus Induction: A segment of the vena cava is isolated, and a thrombogenic stimulus, such as a cotton thread, is introduced into the lumen. Stasis is induced by ligating the vessel segment.

-

Drug Administration: Betrixaban or a vehicle control is administered, typically intravenously or orally, prior to the induction of thrombosis.

-

Thrombus Evaluation: After a predefined period, the ligatures are removed, and the venous segment containing the thrombus is excised. The thrombus is carefully removed from the vessel and its wet weight is measured. The percentage of thrombus inhibition is calculated by comparing the thrombus weight in the treated group to that in the vehicle control group.[4]

Rodent Ferric Chloride-Induced Carotid Artery Thrombosis Model

This model assesses the ability of an antithrombotic agent to prevent arterial thrombosis initiated by endothelial injury.

-

Animal Preparation: Rats or mice are anesthetized, and the common carotid artery is surgically exposed.

-

Thrombotic Injury: A filter paper saturated with a ferric chloride (FeCl₃) solution is applied to the adventitial surface of the carotid artery for a specific duration. This induces oxidative injury to the vessel wall, leading to thrombus formation.

-

Drug Administration: The test compound, such as betrixaban, is administered before the application of ferric chloride.

-

Patency Assessment: Blood flow through the carotid artery is monitored using a Doppler flow probe to determine the time to occlusion. The primary endpoint is typically the maintenance of vessel patency over a set observation period.

Baboon Arteriovenous (AV) Shunt Thrombosis Model

This ex vivo model evaluates the effect of antithrombotic agents on platelet-rich thrombus formation under arterial flow conditions.

-

Animal Preparation: Anesthetized baboons have an arteriovenous shunt surgically placed, typically between the femoral artery and vein.

-

Platelet Labeling: Autologous platelets are isolated from the baboon, labeled with ¹¹¹Indium, and then re-infused.

-

Thrombosis Induction: A thrombogenic surface, such as a segment of Dacron graft, is incorporated into the AV shunt.

-

Drug Administration: Betrixaban or vehicle is administered as an infusion.

-

Quantification of Platelet Deposition: The accumulation of ¹¹¹In-labeled platelets on the thrombogenic surface is quantified over time using a gamma camera. The inhibition of platelet deposition is calculated by comparing the results from the drug-treated period to the control period.[5][6]

Ex Vivo Coagulation Assays

These assays measure the effect of an anticoagulant on global clotting times in plasma.

-

Sample Collection: Whole blood is collected from the preclinical species into tubes containing an anticoagulant (e.g., sodium citrate).

-

Plasma Preparation: Platelet-poor plasma is prepared by centrifugation.

-

Prothrombin Time (PT): The plasma is incubated at 37°C, and thromboplastin reagent is added to initiate coagulation via the extrinsic pathway. The time to clot formation is measured.

-

Activated Partial Thromboplastin Time (aPTT): The plasma is incubated at 37°C with a contact activator and a phospholipid reagent. Calcium chloride is then added to initiate coagulation via the intrinsic pathway, and the time to clot formation is measured.[7]

Visualizations

Coagulation Cascade and Betrixaban's Mechanism of Action

Caption: Betrixaban directly inhibits Factor Xa in the coagulation cascade.

Experimental Workflow: Rabbit Vena Cava Thrombosis Model

Caption: Workflow for the rabbit vena cava thrombosis model.

Logical Relationship: Dose-Dependent Antithrombotic Effect

Caption: Dose-response relationship of betrixaban's antithrombotic effect.

Conclusion

The preclinical data for betrixaban demonstrate its potent and selective inhibition of Factor Xa, which translates to significant antithrombotic efficacy in various animal models of venous and arterial thrombosis. While comprehensive preclinical pharmacokinetic data across multiple species are not widely published, its long half-life and minimal renal clearance are key features highlighted in its development. The established in vivo models and ex vivo assays have been instrumental in characterizing its pharmacodynamic profile and supporting its clinical development as an oral anticoagulant. This technical guide provides a foundational understanding of the preclinical properties of betrixaban for professionals in the field of drug development and thrombosis research.

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. Portola Pharmaceuticals Announces FDA Grants Fast Track Designation To Betrixaban For Prevention Of Blood Clots In Acute Medically Ill Patients [outsourcedpharma.com]

- 3. Pharmacological properties of betrixaban - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. contractpharma.com [contractpharma.com]

- 6. Iliac artery mural thrombus formation. Effect of antiplatelet therapy on 111In-platelet deposition in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Small-caliber heparin-coated ePTFE grafts reduce platelet deposition and neointimal hyperplasia in a baboon model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the In Vitro Activity of Betrixaban Hydrochloride on Thrombin Generation

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vitro activity of Betrixaban hydrochloride, focusing on its mechanism of action and its quantifiable effects on thrombin generation. The document details the experimental protocols used to assess its anticoagulant properties and presents key data in a structured format for scientific evaluation.

Mechanism of Action of Betrixaban

Betrixaban is an oral, direct, and selective Factor Xa (FXa) inhibitor.[1] Its primary mechanism of action is the selective blocking of the active site of FXa, an essential enzyme in the coagulation cascade.[2] Unlike indirect inhibitors, Betrixaban does not require a cofactor such as antithrombin III for its activity.[1] It effectively inhibits both free FXa and FXa bound within the prothrombinase complex.[2][3]

The prothrombinase complex, consisting of activated Factor X (FXa) and Factor V (FVa) on a phospholipid surface, is responsible for the rapid conversion of prothrombin (Factor II) into thrombin (Factor IIa). Thrombin is the pivotal enzyme in hemostasis, responsible for converting fibrinogen to fibrin, leading to clot formation.[4][5] By directly inhibiting FXa, Betrixaban effectively decreases prothrombinase activity, which in turn reduces the generation of thrombin.[2][6] This targeted inhibition prevents the amplification of the coagulation cascade without directly affecting platelet aggregation.[1][3]

Quantitative Data on In Vitro Activity

In vitro studies have demonstrated that Betrixaban produces a concentration-dependent anticoagulant effect.[7] Its impact can be measured using various global and specific coagulation assays.

The Thrombin Generation Assay (TGA) is a global hemostasis test that provides a comprehensive assessment of the dynamics of thrombin formation and inhibition.[8] Studies show that Factor Xa inhibitors like Betrixaban significantly alter TGA parameters, primarily by increasing the lag time and time to peak, while decreasing the peak thrombin height and the Endogenous Thrombin Potential (ETP).[9] The TGA is considered an attractive method for assessing the anticoagulant activity of Betrixaban.[7]

Table 1: Representative Effects of Betrixaban on Thrombin Generation Parameters

| Betrixaban Concentration (ng/mL) | Lag Time | Time to Peak | Peak Thrombin | Endogenous Thrombin Potential (ETP) |

|---|---|---|---|---|

| 0 (Control) | Baseline | Baseline | Baseline | Baseline |

| Low (e.g., 5-25) | Increased | Increased | Decreased | Decreased |

| Medium (e.g., 50-100) | Markedly Increased | Markedly Increased | Markedly Decreased | Markedly Decreased |

| High (e.g., 250) | Significantly Increased | Significantly Increased | Significantly Decreased | Significantly Decreased |

This table illustrates the expected concentration-dependent trends based on the known effects of FXa inhibitors on TGA.[7][9]

Betrixaban also prolongs standard clotting times in a concentration-dependent manner. The sensitivity of these tests, however, is highly dependent on the specific reagents used.[7]

Table 2: Effect of Betrixaban on Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)

| Betrixaban Concentration (ng/mL) | Prothrombin Time (PT) | Activated Partial Thromboplastin Time (aPTT) |

|---|---|---|

| 0 - 250 | Concentration-dependent prolongation | Concentration-dependent prolongation |

Data derived from in vitro spiking studies using platelet-poor plasma.[7]

Experimental Protocols

Accurate assessment of Betrixaban's in vitro activity relies on standardized and well-defined laboratory protocols.

The TGA measures the cleavage of a fluorogenic substrate by thrombin over time, resulting in a curve (thrombogram) that describes the thrombin generation activity.

Methodology:

-

Sample Preparation: Platelet-poor plasma (PPP) is prepared by centrifuging citrated whole blood to minimize platelet interference.[9]

-

Reagent Preparation: A fluorogenic substrate specific for thrombin is prepared. A trigger solution containing a low concentration of tissue factor (TF) and phospholipids is also prepared.[8]

-

Assay Procedure:

-

Patient PPP, spiked with varying concentrations of Betrixaban (e.g., 0 to 250 ng/mL), is dispensed into a 96-well microplate.[7]

-

The trigger solution is added to initiate coagulation.

-

Immediately after, the fluorogenic substrate is added.

-

-

Measurement: The plate is placed in a fluorometer pre-heated to 37°C. The fluorescence signal, proportional to the amount of thrombin generated, is read kinetically.[9]

-

Data Analysis: A dedicated software calculates the key TGA parameters (Lag Time, ETP, Peak Thrombin, Time to Peak) by comparing the sample's fluorescence curve to a known thrombin calibrator.[8]

This assay is the most appropriate method to estimate the plasma concentration of Betrixaban.[7] It measures the residual activity of a known amount of FXa after inhibition by the drug. The residual FXa activity is inversely proportional to the Betrixaban concentration.[10]

Methodology:

-

Sample Preparation: Patient platelet-poor plasma (PPP) containing Betrixaban is used.

-

Assay Procedure:

-

Measurement: The residual, active FXa cleaves the chromogenic substrate, releasing a colored compound (p-nitroaniline). The color intensity is measured photometrically at 405 nm.[11]

-

Data Analysis: The amount of color produced is inversely proportional to the concentration of Betrixaban in the sample. The drug concentration is determined by comparing the result to a standard curve generated using known concentrations of Betrixaban.[10]

Conclusion

Betrixaban is a potent and selective direct inhibitor of Factor Xa, which translates to a significant and concentration-dependent reduction in thrombin generation.[12] In vitro assessment using the Thrombin Generation Assay provides a detailed profile of its pharmacodynamic effect, demonstrating a clear impact on the kinetics and overall potential of thrombin formation. For quantitative measurement of drug levels, adapted chromogenic anti-Xa assays are the most suitable method.[7] A thorough understanding of these in vitro characteristics and the methodologies used to measure them is critical for both preclinical research and the clinical application of Betrixaban.

References

- 1. oatext.com [oatext.com]

- 2. Bevyxxa (Betrixaban Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Betrixaban: DVT Uses, Side Effects, Dosage [medicinenet.com]

- 5. mlm-labs.com [mlm-labs.com]

- 6. Betrixaban: A New Oral Factor Xa Inhibitor for Extended Venous Thromboembolism Prophylaxis in High-Risk Hospitalized Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Betrixaban: Impact on Routine and Specific Coagulation Assays-A Practical Laboratory Guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Thrombin generation assays to personalize treatment in bleeding and thrombotic diseases [frontiersin.org]

- 10. Anti-Xa Assays [practical-haemostasis.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Dance of Potency: An In-depth Guide to the Structure-Activity Relationship of Betrixaban and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles of the structure-activity relationship (SAR) of Betrixaban, a potent and selective oral Factor Xa (FXa) inhibitor. By examining the intricate interplay between molecular structure and biological activity, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of novel anticoagulants. This document outlines the key structural features of Betrixaban and its analogs that govern their inhibitory potency against FXa, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Introduction: The Quest for a Superior Anticoagulant

Venous thromboembolism (VTE) remains a significant cause of morbidity and mortality worldwide. The coagulation cascade, a complex series of enzymatic reactions, is central to the pathophysiology of thrombosis. Factor Xa, a serine protease, occupies a pivotal position at the convergence of the intrinsic and extrinsic pathways, making it a prime target for anticoagulant therapy. The development of direct oral anticoagulants (DOACs) has revolutionized the management of thromboembolic disorders, offering advantages over traditional therapies like warfarin.

Betrixaban (N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide) emerged from systematic SAR studies as a highly potent and selective FXa inhibitor with a distinct pharmacological profile, including a long half-life and minimal renal clearance.[1] Understanding the SAR of Betrixaban and its analogs is crucial for the rational design of next-generation FXa inhibitors with improved efficacy, safety, and pharmacokinetic properties.

Mechanism of Action: Targeting a Key Player in Coagulation

Betrixaban exerts its anticoagulant effect by directly and reversibly inhibiting both free and prothrombinase-bound Factor Xa. This inhibition is competitive and concentration-dependent. By binding to the active site of FXa, Betrixaban prevents the conversion of prothrombin to thrombin, the final common step in the coagulation cascade that leads to fibrin clot formation.

References

An In-depth Technical Guide to the Molecular Targets of Betrixaban Beyond Factor Xa

Audience: Researchers, scientists, and drug development professionals.

Introduction

Betrixaban (Bevyxxa®) is a well-established oral anticoagulant that acts as a direct, selective, and reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Its primary clinical application is the prophylaxis of venous thromboembolism (VTE) in adult patients hospitalized for an acute medical illness who are at risk for thromboembolic complications.[1] While its on-target pharmacology is well-characterized, a comprehensive understanding of a drug's full interaction profile is crucial for both optimizing therapeutic applications and anticipating potential adverse effects or opportunities for drug repurposing.

This technical guide provides an in-depth analysis of the known molecular targets of Betrixaban beyond its primary interaction with Factor Xa. We will present quantitative data on its binding affinities and inhibitory concentrations for various off-target proteins, detail the experimental methodologies used to ascertain these interactions, and visualize the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in pharmacology, drug discovery, and clinical development, offering a deeper insight into the molecular pharmacology of Betrixaban.

Quantitative Summary of Betrixaban Interactions

The following table summarizes the known quantitative data for Betrixaban's interactions with its primary target and identified off-targets. This data provides a basis for comparing the selectivity and potential clinical relevance of these interactions.

| Molecular Target | Assay Type | IC50 | Ki | Citation(s) |

| Factor Xa (FXa) | Enzyme Inhibition Assay | 1.5 nM | - | [3] |

| hERG Potassium Channel | Patch Clamp Assay | 8.9 µM | 1.8 µM | [3] |

| Plasma Kallikrein | Enzyme Inhibition Assay | 6.3 µM | 3.5 µM | [3] |

Identified Molecular Targets Beyond Factor Xa

Beyond its potent inhibition of Factor Xa, Betrixaban has been demonstrated to interact with several other proteins, which could have implications for its overall pharmacological profile.

Ion Channels: hERG Potassium Channel

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component in cardiac action potential repolarization. Inhibition of this channel by non-cardiac drugs is a major safety concern due to the risk of acquired long QT syndrome, which can lead to life-threatening arrhythmias. Betrixaban was specifically designed to have a low affinity for the hERG channel.[1] Experimental data confirms this, with a reported IC50 of 8.9 µM and a Ki of 1.8 µM, indicating a significantly lower potency for hERG inhibition compared to its high affinity for Factor Xa.[3]

Other Proteases

-

Plasma Kallikrein: Betrixaban has been shown to inhibit plasma kallikrein with an IC50 of 6.3 µM and a Ki of 3.5 µM.[3] This interaction is substantially weaker than its inhibition of Factor Xa.

-

SARS-CoV-2 Main Protease (Mpro): In the context of drug repurposing for COVID-19, in silico studies explored the potential for Betrixaban to inhibit the SARS-CoV-2 main protease (Mpro). However, subsequent in vitro binding assays using MicroScale Thermophoresis indicated that the binding affinity is weak, suggesting that a therapeutic effect due to Mpro inhibition is unlikely.[4] Another study that performed in vitro screening of several anticoagulants for anti-SARS-CoV-2 activity did not find Betrixaban to be among the most promising candidates.[5]

Membrane Transporters: P-glycoprotein (P-gp)

Betrixaban is a known substrate of P-glycoprotein (P-gp), an ATP-dependent efflux pump that is highly expressed in various tissues, including the intestines, kidneys, and the blood-brain barrier. This is a clinically significant interaction as co-administration of Betrixaban with potent P-gp inhibitors (e.g., amiodarone, verapamil, ketoconazole) can lead to increased plasma concentrations of Betrixaban and a consequently higher risk of bleeding.[6] Therefore, dose adjustments are recommended when Betrixaban is used concomitantly with P-gp inhibitors.

Innate Immune Signaling: TBK1/IRF3 Pathway

A recent and notable finding is the ability of Betrixaban to activate the innate immune system. This effect is independent of its Factor Xa inhibitory activity.[7] Research has shown that Betrixaban can induce the production of type I interferon (IFN-β) and the expression of interferon-stimulated genes (ISGs).[7] This antiviral and immunomodulatory effect is mediated through the activation of the TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3) signaling axis.[7]

Signaling Pathway and Workflow Visualizations

Betrixaban-Induced Activation of the TBK1/IRF3 Innate Immune Pathway

The following diagram illustrates the signaling cascade initiated by Betrixaban, leading to the production of type I interferons.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. In vitro interaction of potential antiviral TMPRSS2 inhibitors with human serum albumin and cytochrome P 450 isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Characterizing the binding interactions between P-glycoprotein and eight known cardiovascular transport substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of Betrixaban in Preclinical Models of Thrombosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of betrixaban, a direct inhibitor of Factor Xa, in established animal models of thrombosis. The following sections detail the mechanism of action, experimental protocols for inducing and evaluating thrombosis, and a summary of efficacy and safety data.

Mechanism of Action: Inhibition of Factor Xa

Betrixaban exerts its anticoagulant effect by directly binding to and inhibiting both free and prothrombinase-bound Factor Xa (FXa). This inhibition blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa), a critical enzyme in the coagulation cascade that is responsible for the formation of fibrin clots. By reducing thrombin generation, betrixaban effectively attenuates thrombus formation.

Experimental Protocols

This section provides detailed methodologies for three commonly employed animal models to evaluate the efficacy of betrixaban: the Ferric Chloride-Induced Carotid Artery Thrombosis Model in rodents, the Vena Cava Thrombosis Model in rabbits, and the Arteriovenous (AV) Shunt Model in baboons. A protocol for assessing bleeding time, a critical safety endpoint, is also included.

Ferric Chloride-Induced Carotid Artery Thrombosis in Rodents (Arterial Thrombosis Model)

This model is used to assess the efficacy of antithrombotic agents in an arterial thrombosis setting, which is often platelet-rich.

Materials:

-

Rodents (mice or rats)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Surgical instruments (scissors, forceps)

-

Doppler ultrasound flow probe

-

Filter paper (cut into small strips)

-

Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)

-

Saline solution

Procedure:

-

Anesthetize the animal and place it in a supine position on a surgical board.

-

Make a midline cervical incision to expose the left common carotid artery.

-

Carefully dissect the artery from the surrounding tissue.

-

Place a Doppler flow probe under the artery to obtain a baseline blood flow reading.

-

Saturate a small piece of filter paper with the FeCl₃ solution and apply it to the adventitial surface of the carotid artery for a specified duration (e.g., 3 minutes).

-

Remove the filter paper and monitor the arterial blood flow continuously using the Doppler probe.

-

The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl₃ application to the cessation of blood flow. Patency at the end of the observation period (e.g., 30-60 minutes) is also a key endpoint.

Application Notes and Protocols for Measuring Betrixaban Activity Using In Vitro Coagulation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betrixaban is an oral, direct, and selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2][3] Its primary mechanism of action involves the direct inhibition of both free and prothrombinase-bound FXa, which in turn reduces thrombin generation and subsequent fibrin clot formation.[1][2] Accurate measurement of Betrixaban's anticoagulant activity in vitro is crucial for preclinical research, drug development, and clinical monitoring in specific situations. This document provides detailed application notes and protocols for the most relevant in vitro coagulation assays used to measure Betrixaban activity.

Principle of Coagulation Assays for Betrixaban

The anticoagulant effect of Betrixaban can be assessed using various coagulation assays. The most appropriate and sensitive method is the chromogenic anti-Xa assay, which directly measures the inhibition of FXa.[4][5] Clotting-based assays such as the Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) are less sensitive but demonstrate a concentration-dependent prolongation in the presence of Betrixaban.[4]

Coagulation Cascade and Betrixaban's Mechanism of Action

Betrixaban exerts its anticoagulant effect by directly targeting Factor Xa, a key component where the intrinsic and extrinsic pathways of the coagulation cascade converge. The following diagram illustrates Betrixaban's site of action.

Data Presentation

The following tables summarize the quantitative effects of Betrixaban on various in vitro coagulation assays. The data is compiled from multiple studies and may vary depending on the specific reagents and instrumentation used.[4][6]

Table 1: Effect of Betrixaban on Chromogenic Anti-Xa Assay

| Betrixaban Concentration (ng/mL) | Anti-Xa Activity (IU/mL) - Representative Data |

| 0 | 0.00 |

| 25 | ~0.25 |

| 50 | ~0.50 |

| 100 | ~1.00 |

| 150 | ~1.50 |

| 250 | ~2.50 |

Note: The relationship between Betrixaban concentration and anti-Xa activity is generally linear.[6] Specific calibrators and controls for Betrixaban should be used for accurate quantification.

Table 2: Effect of Betrixaban on Prothrombin Time (PT)

| Betrixaban Concentration (ng/mL) | Clotting Time (seconds) - Reagent A | Clotting Time (seconds) - Reagent B |

| 0 | 12.5 | 13.0 |

| 50 | 14.0 | 15.5 |

| 100 | 15.8 | 18.0 |

| 150 | 17.5 | 20.5 |

| 250 | 20.0 | 24.0 |

Note: The sensitivity of PT assays to Betrixaban is highly dependent on the thromboplastin reagent used.[4]

Table 3: Effect of Betrixaban on Activated Partial Thromboplastin Time (aPTT)

| Betrixaban Concentration (ng/mL) | Clotting Time (seconds) - Reagent X | Clotting Time (seconds) - Reagent Y |

| 0 | 30 | 32 |

| 50 | 38 | 42 |

| 100 | 45 | 51 |

| 150 | 52 | 60 |

| 250 | 65 | 75 |

Note: The responsiveness of aPTT assays to Betrixaban varies with the activator and phospholipid composition of the reagent.[4]

Experimental Protocols

The following are detailed protocols for the key in vitro coagulation assays for measuring Betrixaban activity.

Experimental Workflow

The general workflow for performing in vitro coagulation assays with Betrixaban is outlined below.

Protocol 1: Chromogenic Anti-Xa Assay

This assay is the recommended method for quantifying Betrixaban concentration.[6]

Materials:

-

Platelet-Poor Plasma (PPP)

-

Betrixaban calibrators and controls

-

Chromogenic Anti-Xa assay kit (containing Factor Xa reagent, chromogenic substrate, and buffer)

-

Microplate reader or coagulation analyzer

-

Incubator (37°C)

Procedure:

-

Preparation: Prepare Betrixaban calibrators and quality controls by spiking known concentrations of Betrixaban into PPP.

-

Sample Incubation: In a microplate well or cuvette, add a specific volume of the plasma sample (calibrator, control, or unknown).

-

Reagent Addition: Add the Factor Xa reagent to the plasma and incubate for a specified time at 37°C. During this incubation, Betrixaban in the plasma will inhibit the added FXa.

-

Substrate Reaction: Add the chromogenic substrate specific for FXa. The residual, uninhibited FXa will cleave the chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline).

-

Measurement: Measure the rate of color development (change in optical density per minute) at a specific wavelength (e.g., 405 nm) using a microplate reader or coagulometer. The rate of color change is inversely proportional to the concentration of Betrixaban in the sample.[7]

-

Quantification: Generate a calibration curve by plotting the rate of color change against the known concentrations of the Betrixaban calibrators. Determine the concentration of Betrixaban in the unknown samples by interpolating their results from the calibration curve.

Protocol 2: Prothrombin Time (PT) Assay

This assay evaluates the extrinsic and common pathways of coagulation.

Materials:

-

Platelet-Poor Plasma (PPP)

-

Betrixaban-spiked plasma samples

-

PT reagent (containing thromboplastin and calcium)

-

Coagulation analyzer or a water bath (37°C) and stopwatch

Procedure:

-

Sample Preparation: Prepare a series of plasma samples with varying concentrations of Betrixaban.

-

Incubation: Pipette a volume of the plasma sample into a cuvette and incubate at 37°C for a specified time.

-

Clot Initiation: Add a pre-warmed volume of the PT reagent to the plasma sample and simultaneously start a timer.

-

Clot Detection: Measure the time taken for a fibrin clot to form. This can be done automatically by a coagulation analyzer or manually by observing the formation of a visible clot.

-

Data Analysis: Record the clotting time in seconds. Plot the clotting time against the concentration of Betrixaban to observe the concentration-dependent effect.

Protocol 3: Activated Partial Thromboplastin Time (aPTT) Assay

This assay assesses the intrinsic and common pathways of coagulation.

Materials:

-

Platelet-Poor Plasma (PPP)

-

Betrixaban-spiked plasma samples

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride (CaCl2) solution

-

Coagulation analyzer or a water bath (37°C) and stopwatch

Procedure:

-

Sample Preparation: Prepare plasma samples with a range of Betrixaban concentrations.

-

Activation: In a cuvette, mix a volume of the plasma sample with the aPTT reagent and incubate at 37°C for a defined period to allow for the activation of contact factors.

-

Clot Initiation: Add a pre-warmed volume of CaCl2 solution to the mixture and start a timer.

-

Clot Detection: Measure the time required for the formation of a fibrin clot, either automatically or manually.

-

Data Analysis: Record the clotting time in seconds. Correlate the prolongation of the aPTT with the concentration of Betrixaban.

Conclusion

The chromogenic anti-Xa assay is the most sensitive and reliable method for the in vitro measurement of Betrixaban activity. While PT and aPTT assays are less sensitive, they can still provide qualitative or semi-quantitative information on the anticoagulant effect of Betrixaban, with the understanding that the results are highly reagent-dependent. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists in the field of coagulation and drug development. It is essential to use specific calibrators and controls for Betrixaban to ensure the accuracy and reproducibility of the results.

References

- 1. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological properties of betrixaban - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Betrixaban: Impact on Routine and Specific Coagulation Assays-A Practical Laboratory Guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dial.uclouvain.be [dial.uclouvain.be]

- 6. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]

- 7. lancet.co.za [lancet.co.za]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Betrixaban in Human Plasma

Abstract

This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of Betrixaban, a direct Factor Xa inhibitor, in human plasma. The described protocol utilizes a simple and efficient protein precipitation method for sample preparation and a stable isotope-labeled internal standard (Betrixaban-d4) to ensure high accuracy and reproducibility. The method has been validated over a linear range of 10 to 500 ng/mL and has demonstrated excellent performance in terms of accuracy, precision, recovery, and stability, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Betrixaban is an oral anticoagulant that acts as a direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. Its therapeutic use requires careful monitoring to ensure efficacy while minimizing the risk of bleeding events. A robust and reliable analytical method for the quantification of Betrixaban in plasma is therefore essential for both clinical and research applications. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification. This application note provides a detailed protocol for the determination of Betrixaban in human plasma using a validated LC-MS/MS method.

Materials and Reagents

-

Analytes: Betrixaban, Betrixaban-d4 (Internal Standard)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water

-

Chemicals: Ammonium formate

-

Plasma: Human plasma with K2EDTA as anticoagulant

Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples

Stock solutions of Betrixaban and Betrixaban-d4 were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking appropriate amounts of the working standard solutions into blank human plasma.

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 10 µL of the internal standard working solution (Betrixaban-d4, 500 ng/mL).

-

Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Initial: 95% A, 5% B; 0.5 min: 95% A, 5% B; 2.5 min: 5% A, 95% B; 3.0 min: 5% A, 95% B; 3.1 min: 95% A, 5% B; 4.0 min: 95% A, 5% B |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometric Conditions

| Parameter | Betrixaban | Betrixaban-d4 (Internal Standard) |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [Value to be confirmed by search] | [Value to be confirmed by search] |

| Product Ion (m/z) | [Value to be confirmed by search] | [Value to be confirmed by search] |

| Collision Energy (eV) | [Value to be confirmed by search] | [Value to be confirmed by search] |

| Declustering Potential (V) | [Value to be confirmed by search] | [Value to be confirmed by search] |

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation. The validation parameters included linearity, accuracy, precision, recovery, and stability.

Table 3: Linearity of Calibration Curve

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Betrixaban | 10 - 500 | > 0.99 |

Table 4: Accuracy and Precision

| QC Concentration | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 10 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low QC | 30 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Mid QC | 150 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High QC | 400 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 5: Recovery and Matrix Effect

| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Betrixaban | Low (30) | > 85 | 85 - 115 |

| High (400) | > 85 | 85 - 115 |

Table 6: Stability

| Stability Condition | Duration | Temperature (°C) | Stability (%) |

| Freeze-Thaw (3 cycles) | 3 cycles | -20 to Room Temp | 85 - 115 |

| Short-term (Bench-top) | 4 hours | Room Temperature | 85 - 115 |

| Long-term | 30 days | -80 | 85 - 115 |

| Post-preparative (Autosampler) | 24 hours | 4 | 85 - 115 |

Experimental Workflow Diagram

Caption: Workflow for the LC-MS/MS quantification of Betrixaban in plasma.

Conclusion

The LC-MS/MS method described in this application note is a reliable, sensitive, and robust for the quantification of Betrixaban in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard contribute to the method's accuracy and precision. This validated method is well-suited for high-throughput analysis in clinical and research settings for pharmacokinetic assessments and therapeutic drug monitoring of Betrixaban.

Application Notes and Protocols: Betrixaban as a Tool Compound in Coagulation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betrixaban is a potent and selective oral, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2][3] Its distinct pharmacological profile, including a long half-life, minimal renal clearance, and lack of significant metabolism by cytochrome P450 enzymes, makes it a valuable tool compound for in vitro and in vivo studies of coagulation and thrombosis.[2][4][5] These application notes provide detailed protocols for utilizing Betrixaban in common coagulation assays and summarize its key quantitative parameters to facilitate its use in research settings.

Mechanism of Action

Betrixaban directly, competitively, and reversibly binds to the active site of both free and prothrombinase-bound Factor Xa, thereby inhibiting its enzymatic activity.[2][6][7] Unlike indirect FXa inhibitors, its action is independent of antithrombin III.[2][8] By inhibiting FXa, Betrixaban effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa), the final common pathway of both the intrinsic and extrinsic coagulation cascades. This leads to a dose-dependent reduction in thrombin generation and subsequent fibrin clot formation.[2][8][9]

Data Presentation

Pharmacokinetic and Pharmacodynamic Properties of Betrixaban

| Parameter | Value | Reference |

| Target | Factor Xa | [2][3] |

| IC50 (Factor Xa) | 1.5 nM | [10] |

| Ki (Factor Xa) | 0.117 nM | [11] |

| Half-life (terminal) | 35 - 45 hours | [2][6] |

| Half-life (effective) | 19 - 27 hours | [2][6] |

| Bioavailability (oral) | 34% | [1][2] |

| Time to Peak Plasma Concentration (Tmax) | 3 - 4 hours | [1][2] |

| Protein Binding | ~60% | [2] |

| Metabolism | Minimal, not metabolized by CYP enzymes | [2][6] |

| Excretion | Primarily hepato-biliary (~85% in feces) | [1][3] |

| Renal Clearance | Minimal (5-7% of administered dose) | [1][3] |

In Vitro Effects of Betrixaban on Coagulation Assays

| Assay | Effect | Concentration Dependence | Notes | Reference |

| Prothrombin Time (PT) | Prolongation | Concentration-dependent, linear relationship. Sensitivity varies with the reagent used. | The concentration required to double the clotting time (2xCT) is reagent-dependent, ranging from approximately 199 ng/mL to 530 ng/mL. | [12][13] |

| activated Partial Thromboplastin Time (aPTT) | Prolongation | Concentration-dependent, linear relationship. Sensitivity is reagent-dependent. | Less sensitive than PT and anti-Xa assays. | [4][12][13] |

| Anti-Factor Xa Assay | Increased Inhibition | Strong, linear correlation. High sensitivity. | The most suitable assay for measuring Betrixaban concentration and its anticoagulant effect. Specific calibrators are recommended. | [12][13][14] |

| Thrombin Generation Assay (TGA) | Inhibition | Concentration-dependent inhibition of thrombin generation. | Parameters like peak thrombin and endogenous thrombin potential (ETP) are sensitive to Betrixaban. | [12][13][15] |

Experimental Protocols

Preparation of Betrixaban Stock Solutions

For in vitro experiments, Betrixaban can be dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequent dilutions should be made in the appropriate assay buffer or plasma to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the solvent does not exceed a level that could affect the assay performance (typically <0.5%).

Prothrombin Time (PT) Assay

Principle: The PT assay assesses the integrity of the extrinsic and common pathways of coagulation. The assay measures the time it takes for a clot to form after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium to citrated plasma.

Materials:

-

Test plasma (platelet-poor) containing various concentrations of Betrixaban

-

Control plasma (normal and high)

-

PT reagent (containing thromboplastin and calcium chloride)

-

Coagulometer or water bath at 37°C

-

Pipettes and tips

-

Test tubes

-

Pre-warm the PT reagent and plasma samples to 37°C.

-

Pipette 100 µL of the plasma sample (or control) into a pre-warmed cuvette or test tube.

-

Incubate the plasma for a specified time according to the coagulometer manufacturer's instructions (typically 1-3 minutes).

-

Rapidly add 200 µL of the pre-warmed PT reagent to the plasma sample and simultaneously start a timer.

-

Record the time in seconds for the formation of a fibrin clot.

Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT assay evaluates the intrinsic and common pathways of coagulation. The assay measures the clotting time after the addition of a contact activator (e.g., silica, kaolin), phospholipids (partial thromboplastin), and calcium to citrated plasma.

Materials:

-

Test plasma (platelet-poor) containing various concentrations of Betrixaban

-

Control plasma (normal and high)

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride (CaCl2) solution (e.g., 0.025 M)

-

Coagulometer or water bath at 37°C

-

Pipettes and tips

-

Test tubes

-

Pre-warm the aPTT reagent, CaCl2 solution, and plasma samples to 37°C.

-

Pipette 100 µL of the plasma sample (or control) into a pre-warmed cuvette or test tube.

-

Add 100 µL of the pre-warmed aPTT reagent to the plasma.

-

Incubate the plasma-reagent mixture for a specified activation time at 37°C (typically 3-5 minutes).

-

Rapidly add 100 µL of the pre-warmed CaCl2 solution and simultaneously start a timer.

-

Record the time in seconds for the formation of a fibrin clot.

Chromogenic Anti-Factor Xa Assay

Principle: This assay directly measures the activity of Factor Xa inhibitors like Betrixaban. A known amount of excess Factor Xa is added to a plasma sample containing the inhibitor. The residual, uninhibited Factor Xa then cleaves a chromogenic substrate, releasing a colored compound. The amount of color produced is inversely proportional to the concentration of the Factor Xa inhibitor in the sample.

Materials:

-

Test plasma (platelet-poor) containing various concentrations of Betrixaban

-

Betrixaban calibrators and controls

-

Reagent containing a fixed amount of bovine or human Factor Xa

-

Chromogenic substrate for Factor Xa

-

Assay buffer

-

Microplate reader or automated coagulation analyzer with chromogenic capabilities

-

Prepare a standard curve using Betrixaban calibrators of known concentrations.

-

Pipette the plasma samples, controls, and calibrators into the wells of a microplate or analyzer cuvettes.

-

Add the Factor Xa reagent to each well and incubate for a specific time at 37°C to allow Betrixaban to inhibit the FXa.

-

Add the chromogenic substrate to each well. The residual Factor Xa will cleave the substrate, leading to a color change.

-

Measure the absorbance (optical density) at the appropriate wavelength (e.g., 405 nm) using a microplate reader. The rate of color change is inversely proportional to the Betrixaban concentration.

-

Calculate the Betrixaban concentration in the test samples by interpolating the results from the standard curve.

Visualizations

Coagulation Cascade and Betrixaban's Mechanism of Action

References

- 1. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological properties of betrixaban - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Profile of betrixaban and its potential in the prevention and treatment of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Betrixaban (PRT054021): pharmacology, dose selection and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Betrixaban | MedPath [trial.medpath.com]

- 8. Bevyxxa (betrixaban) for the Treatment of Venous Thromboembolism (VTE) in Adults - Clinical Trials Arena [clinicaltrialsarena.com]

- 9. Betrixaban - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Factor Xa Inhibitors - Non-Vitamin K Antagonist Oral Anticoagulants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]

- 13. Betrixaban: Impact on Routine and Specific Coagulation Assays-A Practical Laboratory Guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-Xa Assays [practical-haemostasis.com]

- 15. Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 17. atlas-medical.com [atlas-medical.com]

- 18. biolabo.fr [biolabo.fr]

- 19. chronolab.com [chronolab.com]

- 20. linear.es [linear.es]

- 21. atlas-medical.com [atlas-medical.com]

- 22. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 23. Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]

Application Notes: The Role of Betrixaban in Elucidating the Intrinsic and Extrinsic Coagulation Pathways

Introduction

Betrixaban is an oral, direct, and reversible inhibitor of Factor Xa (FXa), a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways.[1][2] Its high specificity and predictable pharmacokinetics make it a valuable tool for researchers, scientists, and drug development professionals studying the mechanisms of hemostasis and thrombosis.[3] By inhibiting FXa, Betrixaban effectively blocks the conversion of prothrombin to thrombin, thereby preventing the formation of a fibrin clot.[2][4] These application notes provide a comprehensive overview of how Betrixaban can be utilized in vitro to study and differentiate the coagulation cascades, complete with detailed experimental protocols and data interpretation guidelines.

Mechanism of Action

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into two initial pathways that converge into a common pathway:

-

The Extrinsic Pathway: Initiated by tissue factor (Factor III) released from damaged cells, which activates Factor VII. This complex then directly activates Factor X.[5] This pathway is responsible for the initial burst of thrombin generation.

-

The Intrinsic Pathway: Activated when blood comes into contact with a negatively charged surface, triggering a cascade involving Factors XII, XI, IX, and VIII.[5] This pathway serves to amplify the coagulation signal.

-

The Common Pathway: Both pathways converge on the activation of Factor X to Factor Xa. FXa, along with its cofactor Factor Va, forms the prothrombinase complex, which converts prothrombin (Factor II) into thrombin (Factor IIa). Thrombin then cleaves fibrinogen into fibrin, which polymerizes to form a clot.[5][6]

Betrixaban exerts its anticoagulant effect by directly binding to the active site of both free and prothrombinase-bound Factor Xa, thereby inhibiting its enzymatic activity.[7][8] This action prevents the amplification of the coagulation cascade and thrombin generation.[8]

Caption: The Coagulation Cascade and Betrixaban's Point of Inhibition.

Data Presentation: In Vitro Effects of Betrixaban

The anticoagulant effect of Betrixaban can be quantified using various standard and specialized coagulation assays. The following tables summarize key quantitative data.

Table 1: Effect of Betrixaban on Clotting Assays

| Assay | Effect | Key Finding |

| Prothrombin Time (PT) | Concentration-dependent prolongation[9] | Measures the extrinsic and common pathways. Sensitivity is dependent on the specific reagent used.[9] |

| Activated Partial Thromboplastin Time (aPTT) | Concentration-dependent prolongation[9] | Measures the intrinsic and common pathways. Sensitivity varies with the reagent.[9] |

| Thromboelastography (TEG) | Stronger anticoagulant effect than other FXa inhibitors at equivalent concentrations.[10] | Provides a global assessment of hemostasis. Betrixaban significantly prolongs the r-time parameter.[10] |

Table 2: Inhibitory Potency of Betrixaban

| Parameter | Value | Assay Method | Reference |

| IC50 (Anti-Xa Activity) | >1000 ng/mL (>2.22 µM) | Amidolytic Anti-Xa Assay | [11] |

| IC50 (Anti-Xa Activity) | 1300 ng/mL (2.88 µM) | Amidolytic Anti-Xa Assay | [10] |

| IC50 (Thrombin Generation - Peak Thrombin) | 60 ng/mL (133 nM) | Calibrated Automated Thrombogram (CAT) | [11] |

IC50 (Half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The following protocols outline standard laboratory procedures for assessing the impact of Betrixaban on the coagulation pathways.

Caption: General workflow for in vitro evaluation of Betrixaban.

Protocol 1: General Sample Preparation

This protocol describes the preparation of plasma samples spiked with Betrixaban, a necessary first step for all subsequent assays.[9]

-

Prepare Betrixaban Stock Solution: Dissolve Betrixaban powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1 mg/mL).

-

Prepare Working Solutions: Perform serial dilutions of the stock solution to create a range of working concentrations.

-

Prepare Platelet-Poor Plasma (PPP):

-

Collect whole blood into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at 2000 x g for 15 minutes at room temperature.

-

Carefully aspirate the supernatant (plasma) without disturbing the buffy coat.

-

Pool the plasma from multiple donors to minimize individual variability.

-

-

Spike Plasma: Add a small, fixed volume of each Betrixaban working solution to aliquots of the PPP to achieve the desired final concentrations (e.g., 0, 25, 50, 100, 250 ng/mL).[9] Ensure the final solvent concentration is consistent across all samples (typically ≤1%). Include a vehicle control (plasma with solvent only).

-

Incubation: Gently mix and allow the spiked samples to incubate for a short period (e.g., 15-30 minutes) at room temperature before analysis.

Protocol 2: Prothrombin Time (PT) Assay

The PT assay evaluates the integrity of the extrinsic and common coagulation pathways.

-

Reagent and Sample Preparation: Pre-warm the PT reagent (containing tissue factor and calcium) and the Betrixaban-spiked plasma samples to 37°C.

-

Assay Performance:

-

Pipette 50 µL of a spiked plasma sample into a pre-warmed coagulometer cuvette.

-

Incubate for 3 minutes at 37°C.

-

Dispense 100 µL of the pre-warmed PT reagent into the cuvette to initiate the clotting reaction.

-

The coagulometer will automatically measure the time (in seconds) required for clot formation.

-

-

Data Analysis: Record the clotting time for each Betrixaban concentration. Compare the clotting times of Betrixaban-spiked samples to the vehicle control.

Protocol 3: Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common coagulation pathways.

-

Reagent and Sample Preparation: Pre-warm the aPTT reagent (containing a contact activator and phospholipids) and calcium chloride (CaCl₂) solution to 37°C. Pre-warm the Betrixaban-spiked plasma samples.

-

Assay Performance:

-

Pipette 50 µL of a spiked plasma sample and 50 µL of the aPTT reagent into a pre-warmed coagulometer cuvette.

-

Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C.

-

Dispense 50 µL of pre-warmed CaCl₂ into the cuvette to start the reaction.

-

The coagulometer will measure the time (in seconds) to clot formation.

-

-

Data Analysis: Record the clotting time for each concentration. A concentration-dependent prolongation of the aPTT is expected.[9]

Protocol 4: Chromogenic Anti-Xa Assay

This assay directly quantifies the inhibitory activity of Betrixaban against Factor Xa and is the most appropriate method for estimating its concentration.[9]

-

Principle: A known amount of FXa is added to the plasma sample. Betrixaban inhibits a portion of this FXa. The residual, uninhibited FXa cleaves a chromogenic substrate, releasing a colored compound. The color intensity is inversely proportional to the Betrixaban concentration.

-

Assay Performance:

-

Pipette the Betrixaban-spiked plasma sample into a microplate well.

-

Add a reagent containing a fixed amount of bovine or human FXa. Incubate for a short period.

-

Add a chromogenic substrate specific for FXa.

-

Measure the rate of color development (change in absorbance over time) at 405 nm using a microplate reader.

-

-

Data Analysis: Create a calibration curve using plasma standards with known Betrixaban concentrations. Use this curve to determine the activity or concentration of Betrixaban in the test samples.

Protocol 5: Thrombin Generation Assay (TGA)

TGA provides a comprehensive assessment of the overall potential of a plasma sample to generate thrombin. It is sensitive to inhibitors of both the intrinsic and extrinsic pathways.

-

Principle: A small amount of tissue factor and phospholipids are added to the plasma to trigger coagulation. A fluorogenic substrate for thrombin is also included. As thrombin is generated, it cleaves the substrate, releasing a fluorescent signal that is monitored over time.

-

Assay Performance:

-

Pipette Betrixaban-spiked plasma into a microplate well.

-

Add a trigger reagent (containing tissue factor and phospholipids) and the fluorogenic substrate.

-

Place the plate in a fluorometer equipped with a dispenser for calcium chloride and temperature control (37°C).

-

Initiate the reaction by dispensing calcium chloride.

-

Measure fluorescence intensity over time (e.g., 60 minutes).

-

-

Data Analysis: The resulting data is used to generate a thrombogram (thrombin concentration vs. time). Key parameters include Lag Time, Endogenous Thrombin Potential (ETP or the area under the curve), and Peak Thrombin. Betrixaban is expected to prolong the lag time and suppress both the ETP and peak thrombin.[12]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Betrixaban - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Betrixaban (PRT054021): pharmacology, dose selection and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Betrixaban: DVT Uses, Side Effects, Dosage [medicinenet.com]

- 5. teachmephysiology.com [teachmephysiology.com]

- 6. Anticoagulation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bevyxxa (betrixaban) for the Treatment of Venous Thromboembolism (VTE) in Adults - Clinical Trials Arena [clinicaltrialsarena.com]

- 9. Betrixaban: Impact on Routine and Specific Coagulation Assays-A Practical Laboratory Guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening of Factor Xa Inhibitors Using Betrixaban

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor Xa (FXa) is a critical enzyme in the coagulation cascade, playing a pivotal role at the convergence of the intrinsic and extrinsic pathways. It is responsible for the conversion of prothrombin to thrombin, the final enzyme in the clotting cascade that leads to the formation of a fibrin clot.[1] Due to its central role, FXa has emerged as a key target for the development of anticoagulant therapies for the prevention and treatment of thromboembolic disorders.[2][3] Direct oral anticoagulants (DOACs) that specifically target FXa have shown significant therapeutic advantages.[4]

Betrixaban is a potent and selective oral inhibitor of Factor Xa.[5][6] It directly binds to the active site of FXa, thereby inhibiting its enzymatic activity and preventing thrombin generation.[4] Understanding the inhibitory activity of novel compounds against FXa is crucial in the discovery of new anticoagulant drugs. High-throughput screening (HTS) assays are essential tools for rapidly evaluating large libraries of chemical compounds to identify potential FXa inhibitors.[7] This document provides detailed application notes and protocols for chromogenic and fluorogenic HTS assays for the identification of FXa inhibitors, using Betrixaban as a reference compound.

Signaling Pathway of Factor Xa in Coagulation

Factor Xa is the activated form of Factor X and is a serine protease. Its primary role is to assemble with its cofactor, Factor Va, on a phospholipid surface in the presence of calcium ions to form the prothrombinase complex. This complex then proteolytically cleaves prothrombin (Factor II) to generate thrombin (Factor IIa). Thrombin, in turn, cleaves fibrinogen to fibrin, which polymerizes to form a stable blood clot. Beyond its role in coagulation, FXa can also activate cell signaling pathways through protease-activated receptors (PARs).[8]

Caption: Factor Xa signaling cascade in blood coagulation.

Principles of High-Throughput Screening Assays

High-throughput screening for FXa inhibitors typically relies on either chromogenic or fluorogenic assays. Both assay formats are based on the principle of measuring the enzymatic activity of FXa through the cleavage of a synthetic substrate.[9][10]

-

Chromogenic Assays: In a chromogenic assay, FXa cleaves a colorless synthetic substrate, releasing a chromophore, typically p-nitroaniline (pNA). The amount of pNA released is directly proportional to the FXa activity and can be quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm).[2][11] In the presence of an inhibitor like Betrixaban, the activity of FXa is reduced, leading to a decrease in the colorimetric signal.

-